β-Ethyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole-2-(1-propanol)
β-Ethyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole-2-(1-propanol)
Brand Name:
Vulcanchem
CAS No.:
14058-65-2
VCID:
VC0081572
InChI:
InChI=1S/C19H26N2O/c1-2-13(12-22)9-14-10-18-19-16(7-8-21(18)11-14)15-5-3-4-6-17(15)20-19/h3-6,13-14,18,20,22H,2,7-12H2,1H3
SMILES:
CCC(CC1CC2C3=C(CCN2C1)C4=CC=CC=C4N3)CO
Molecular Formula:
C19H26N2O
Molecular Weight:
298.4 g/mol
β-Ethyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole-2-(1-propanol)
CAS No.: 14058-65-2
Main Products
VCID: VC0081572
Molecular Formula: C19H26N2O
Molecular Weight: 298.4 g/mol
CAS No. | 14058-65-2 |
---|---|
Product Name | β-Ethyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole-2-(1-propanol) |
Molecular Formula | C19H26N2O |
Molecular Weight | 298.4 g/mol |
IUPAC Name | 2-(2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indol-2-ylmethyl)butan-1-ol |
Standard InChI | InChI=1S/C19H26N2O/c1-2-13(12-22)9-14-10-18-19-16(7-8-21(18)11-14)15-5-3-4-6-17(15)20-19/h3-6,13-14,18,20,22H,2,7-12H2,1H3 |
Standard InChIKey | SGCIIKPMNZUKMT-UHFFFAOYSA-N |
SMILES | CCC(CC1CC2C3=C(CCN2C1)C4=CC=CC=C4N3)CO |
Canonical SMILES | CCC(CC1CC2C3=C(CCN2C1)C4=CC=CC=C4N3)CO |
Synonyms | β-Ethyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole-2-(1-propanol) |
PubChem Compound | 609509 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume